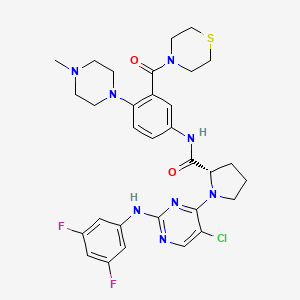
HIV-1 inhibitor-39
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-39 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the viral replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-39 typically involves multiple steps, starting from commercially available precursors One common synthetic route begins with the preparation of an intermediate compound through a series of reactions, including condensation, cyclization, and functional group modifications
Industrial Production Methods
For industrial production, the synthesis of this compound is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of high-throughput screening techniques to identify the most efficient synthetic routes and reaction conditions. Additionally, advanced purification methods, such as chromatography and crystallization, are employed to ensure the final product meets the required standards for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-39 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with varying degrees of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and efficacy.
Substitution: Substitution reactions are used to introduce or replace functional groups, tailoring the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
Scientific Research Applications
HIV-1 inhibitor-39 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of enzyme inhibition and the development of new synthetic methodologies.
Biology: Employed in research to understand the molecular interactions between viral integrase and its inhibitors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV-1 infections, particularly in cases where resistance to existing drugs has developed.
Industry: Utilized in the development of new antiviral drugs and the optimization of production processes for pharmaceutical compounds.
Mechanism of Action
HIV-1 inhibitor-39 exerts its effects by binding to the active site of the viral integrase enzyme, preventing it from catalyzing the integration of viral DNA into the host genome. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals. The compound specifically targets the integrase enzyme’s catalytic core domain, interfering with its ability to process and join viral DNA ends.
Comparison with Similar Compounds
Similar Compounds
Raltegravir: An integrase strand transfer inhibitor used in the treatment of HIV-1.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action.
Dolutegravir: Known for its high barrier to resistance and potent antiviral activity.
Bictegravir: A newer integrase inhibitor with improved pharmacokinetic properties.
Uniqueness of HIV-1 Inhibitor-39
This compound is unique due to its novel chemical scaffold, which allows for greater flexibility in chemical modifications and optimization. This uniqueness provides a promising platform for the development of more potent and selective antiviral agents, potentially overcoming the limitations of existing integrase inhibitors.
Properties
Molecular Formula |
C20H17ClN4O4S4 |
|---|---|
Molecular Weight |
541.1 g/mol |
IUPAC Name |
2-[[5-[2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C20H17ClN4O4S4/c1-33(28,29)15-7-5-14(6-8-15)22-16(26)10-31-20-24-23-19(32-20)25-17(27)11-30-18(25)12-3-2-4-13(21)9-12/h2-9,18H,10-11H2,1H3,(H,22,26) |
InChI Key |
QFCCQGBVYCZXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N3C(SCC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


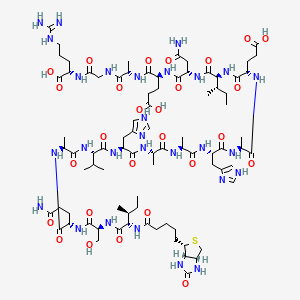
![(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B12397607.png)
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)
![[3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)
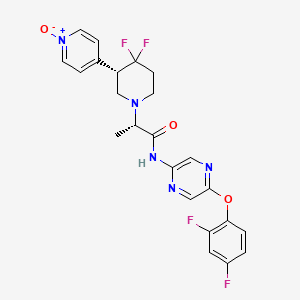
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)
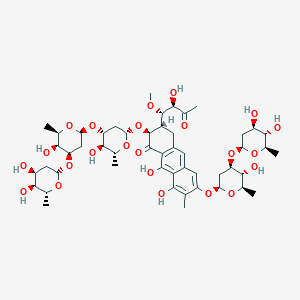
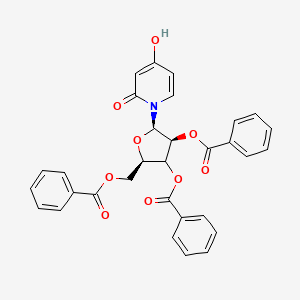
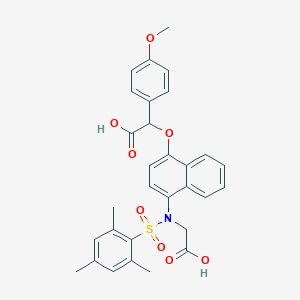
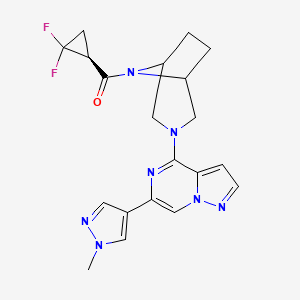
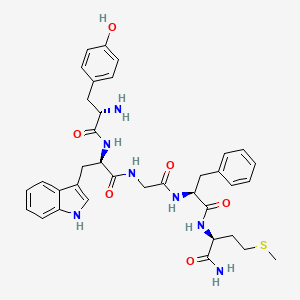
![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)
